molecular formula C25H22ClN3O2S2 B12011805 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide

Cat. No.: B12011805
M. Wt: 496.0 g/mol
InChI Key: QSXDJVIATMWMNC-UHFFFAOYSA-N
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Description

This compound belongs to a class of thienopyrimidine derivatives, characterized by a fused cyclopenta-thieno-pyrimidine core modified with a sulfanyl-linked acetamide moiety. The core structure includes a 4-chlorophenyl group at position 3 and a ketone at position 4, contributing to its planar, aromatic-rich architecture. The acetamide side chain is substituted with a 2,4-dimethylphenyl group, which enhances lipophilicity and may influence bioavailability and target binding . Such derivatives are often explored for their cytotoxic, anti-inflammatory, or kinase-inhibitory properties, leveraging the electron-deficient pyrimidine ring for interactions with biological targets .

Properties

Molecular Formula

C25H22ClN3O2S2

Molecular Weight

496.0 g/mol

IUPAC Name

2-[[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]-N-(2,4-dimethylphenyl)acetamide

InChI

InChI=1S/C25H22ClN3O2S2/c1-14-6-11-19(15(2)12-14)27-21(30)13-32-25-28-23-22(18-4-3-5-20(18)33-23)24(31)29(25)17-9-7-16(26)8-10-17/h6-12H,3-5,13H2,1-2H3,(H,27,30)

InChI Key

QSXDJVIATMWMNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CCC4)C(=O)N2C5=CC=C(C=C5)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, often using a chlorinated aromatic compound and a suitable catalyst.

    Attachment of the Sulfanyl Group: The sulfanyl group is added through a nucleophilic substitution reaction, where a thiol reacts with the intermediate compound.

    Acetamide Formation: The final step involves the reaction of the intermediate with 2,4-dimethylphenylacetic acid or its derivatives under amide-forming conditions, typically using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxo group, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and catalysts like palladium or copper.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various functionalized aromatic compounds depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its structural features. It could be investigated for its potential as an enzyme inhibitor, receptor modulator, or antimicrobial agent.

Medicine

In medicine, the compound’s potential therapeutic effects could be explored. Its structural complexity suggests it might interact with multiple biological targets, making it a candidate for drug development, particularly in areas like oncology, neurology, or infectious diseases.

Industry

Industrially, the compound could be used in the development of specialty chemicals, agrochemicals, or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-{[3-(4-chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s sulfanyl and oxo groups could form hydrogen bonds or covalent bonds with target molecules, altering their function and leading to the desired biological effect.

Comparison with Similar Compounds

Structural Comparison

The compound shares its core structure with analogs differing in the acetamide substituent (Table 1). Key structural variations include:

  • Substituent position and size: The 2,4-dimethylphenyl group in the target compound contrasts with the 2-isopropylphenyl (), 2,5-dimethylphenyl (), 2-ethylphenyl (), and 2-(trifluoromethyl)phenyl () groups.
  • Molecular weight and polarity : The trifluoromethyl group in increases molecular weight (MW: ~529 g/mol) and introduces strong electron-withdrawing effects, whereas the dimethyl groups in the target compound (MW: ~508 g/mol) enhance hydrophobicity without significantly affecting electronic properties .

Table 1: Structural and Physicochemical Comparison

Compound ID/Reference Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 2,4-dimethylphenyl C₂₇H₂₄ClN₃O₂S₂ 508.08 Moderate lipophilicity, planar core
2-isopropylphenyl C₂₈H₂₆ClN₃O₂S₂ 524.10 Increased steric bulk
2,5-dimethylphenyl C₂₇H₂₄ClN₃O₂S₂ 508.08 Similar lipophilicity, positional isomer
2-ethylphenyl C₂₇H₂₄ClN₃O₂S₂ 508.08 Enhanced hydrophobicity
2-(trifluoromethyl)phenyl C₂₆H₁₉ClF₃N₃O₂S₂ 529.03 Electron-withdrawing, higher polarity
Key Research Findings

Substituent effects : The 2,4-dimethylphenyl group balances lipophilicity and steric effects, making it favorable for oral bioavailability compared to bulkier (e.g., 2-isopropylphenyl) or polar (e.g., trifluoromethyl) analogs .

Synthetic flexibility: Sodium acetate or carbonate bases in ethanol reliably yield thienopyrimidine-acetamide conjugates (~80–85% yields), but steric hindrance from substituents can necessitate longer reaction times .

Biological unpredictability : Despite structural similarities, analogs may diverge in activity due to subtle differences in target binding or metabolic pathways .

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